2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-ethylphenyl)acetamide
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Description
2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Assessment in Agriculture
Compounds incorporating a thiadiazole moiety, similar to the compound , have been used for the synthesis of various heterocycles with potential applications in agriculture. For instance, they've been synthesized and assessed as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Anticancer Potential
The structure of the compound is part of a class of compounds known for their potential anticancer properties. Various derivatives have been synthesized and tested against different cancer cell lines. For example, pyridopyrimidinone-based thiadiazoles and pyrazolines have shown potential anti-breast cancer activity (Gomha et al., 2017). Similarly, novel Pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxides have been synthesized and some exhibited moderate anticancer activity toward human cancer cell lines (Sławiński et al., 2015).
Antimicrobial Applications
The thiadiazole moiety and its derivatives have also been explored for antimicrobial applications. For instance, new 1,2,4-triazoles, [1,2,4]triazolo[3,4- b][1,3,4] thiadiazoles, and [1,2,4]triazolo[3,4- b] [1,3,4] thiadiazines were synthesized and showed significant antimicrobial activity (Abbady, 2014).
Synthesis and Characterization
These compounds are often synthesized through complex reactions and are characterized by various spectroscopic methods to confirm their structure. This robust synthesis and characterization process ensures the creation of compounds with the intended properties for their specific applications (Rady & Barsy, 2006).
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-3-18-7-4-5-8-20(18)25-22(28)15-26-16-27(19-12-10-17(2)11-13-19)23-21(31(26,29)30)9-6-14-24-23/h4-14H,3,15-16H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKLDFHCRKKALG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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